molecular formula C18H16O6 B563388 1,4,5,6-Tetrahydroxy-7-prenylxanthone CAS No. 1001424-68-5

1,4,5,6-Tetrahydroxy-7-prenylxanthone

Cat. No.: B563388
CAS No.: 1001424-68-5
M. Wt: 328.32
InChI Key: FPOOJYQXDQYQKU-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone compound found in the twig bark of Garcinia xanthochymus. It exhibits moderate cytotoxicities against various cancer cell lines, including breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) . This compound has garnered significant interest due to its potential anti-cancer properties and other biological activities.

Mechanism of Action

Mode of Action:

Here’s how THPX exerts its effects:

    Inhibition of NF-κB and AP-1 Activation: THPX interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane. This impedes TAK1-mediated activation of IKK and MAPKs signal transduction .

    Suppression of Cytokine Production: In macrophages, THPX suppresses the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . It achieves this by modulating key signaling pathways.

Action Environment:

Environmental factors influence THPX’s efficacy and stability:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone can be synthesized through the prenylation of 1,3,5,6-tetrahydroxyxanthone. The reaction involves the addition of a prenyl group at the C-7 position . The reaction is typically catalyzed by enzymes such as benzophenone synthase (BPS) and prenyltransferases .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources like Garcinia xanthochymus. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The compound is then purified through chromatographic techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Acylated or alkylated derivatives

Scientific Research Applications

1,4,5,6-Tetrahydroxy-7-prenylxanthone has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other xanthone derivatives.

    Biology: Studied for its cytotoxic effects on various cancer cell lines.

    Medicine: Investigated for its potential anti-cancer properties and moderate activities against human leukaemic HL-60 cell line.

    Industry: Utilized in the development of natural product-based pharmaceuticals.

Comparison with Similar Compounds

1,4,5,6-Tetrahydroxy-7-prenylxanthone is unique due to its specific prenylation at the C-7 position. Similar compounds include:

  • 1,3,6,7-Tetrahydroxy-8-prenylxanthone
  • 1,3,6,7-Tetrahydroxy-2-prenylxanthone
  • 1,3,7-Trihydroxy-6-methoxy-8-prenylxanthone
  • Paxanthone

These compounds share structural similarities but differ in their prenylation patterns and biological activities. The unique prenylation of this compound contributes to its distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOOJYQXDQYQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of this compound.

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